

An In-Depth Technical Guide to 2-Fluoromethcathinone (2-FMC)

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **2-Fluoromethcathinone** (2-FMC), a synthetic cathinone and psychoactive substance. The document details its chemical identity, including its CAS number and molecular formula, and presents its known pharmacological properties. This guide outlines plausible experimental protocols for its synthesis and for the characterization of its effects on monoamine transporters, based on established methodologies for similar compounds. The mechanism of action is also discussed and visually represented. This document is intended to serve as a foundational resource for professionals in the fields of pharmacology, toxicology, and drug development.

Chemical and Physical Properties

2-Fluoromethcathinone, also known as 2-Flephedrone, is a synthetic molecule belonging to the cathinone class of compounds. It is a structural analog of methcathinone, with a fluorine atom substituted at the ortho position of the phenyl ring.



Identifier	Value	Reference(s)
CAS Number	1186137-35-8	[1]
Molecular Formula	C10H12FNO	[1]
IUPAC Name	1-(2-fluorophenyl)-2- (methylamino)propan-1-one	[2]
Synonyms	2-FMC, 2-Flephedrone	[1]
Molecular Weight	181.21 g/mol	[1]
Appearance	White powder (as hydrochloride salt)	[2]

Pharmacological Profile

2-FMC acts as a releasing agent of the monoamine neurotransmitters dopamine and norepinephrine.[3] Its pharmacological activity has been characterized in vitro, demonstrating its potency at the dopamine transporter.

Pharmacological Parameter	Value	Reference(s)
Dopamine (DA) Release (EC50)	48.7 nM	[3]
Norepinephrine (NE) Release	85% release at 10 μM	[3]

Experimental Protocols

The following sections describe plausible experimental methodologies for the synthesis and pharmacological evaluation of 2-FMC. These protocols are based on established procedures for the synthesis of cathinone derivatives and for conducting monoamine transporter assays.

Synthesis of 2-Fluoromethcathinone (Plausible Method)

The synthesis of 2-FMC can be achieved through a Friedel-Crafts acylation reaction, a common method for the preparation of cathinone analogs.



Reaction Scheme:

Starting Materials: 2-Bromopropiophenone, N-methylamine, and a suitable solvent.

Procedure:

- Preparation of the Reaction Mixture: In a round-bottom flask, dissolve 2bromopropiophenone in a suitable solvent such as dichloromethane.
- Addition of N-methylamine: Slowly add an excess of N-methylamine solution to the reaction mixture while stirring at room temperature.
- Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC) until the starting material is consumed.
- Work-up: Upon completion, quench the reaction with the addition of a dilute acid (e.g., hydrochloric acid). Separate the aqueous and organic layers.
- Extraction: Extract the aqueous layer with dichloromethane.
- Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
- Final Purification: Purify the crude product by column chromatography on silica gel to obtain pure 2-Fluoromethcathinone.

Monoamine Transporter Release Assay

The following protocol describes a general method for determining the dopamine and norepinephrine releasing properties of a test compound like 2-FMC using rat brain synaptosomes.[4]

Materials:

- Rat brain tissue (striatum for dopamine, hypothalamus for norepinephrine)
- [3H]dopamine and [3H]norepinephrine



- Test compound (2-FMC)
- Scintillation fluid and counter

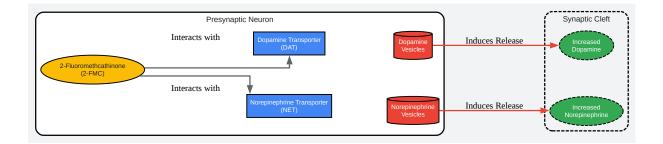
Procedure:

- Synaptosome Preparation: Isolate synaptosomes from the respective rat brain regions by differential centrifugation.
- Preloading with Radiotracer: Incubate the synaptosomes with either [³H]dopamine or [³H]norepinephrine to allow for uptake into the vesicles.
- Initiation of Release: Add varying concentrations of 2-FMC to the preloaded synaptosomes to induce the release of the radiolabeled neurotransmitter.
- Termination of Release: After a set incubation period, terminate the release by rapid filtration, separating the synaptosomes from the extracellular medium.
- Quantification: Measure the amount of radioactivity remaining in the synaptosomes using a scintillation counter.
- Data Analysis: Calculate the percentage of release for each concentration of 2-FMC and determine the EC50 value by non-linear regression analysis.

Mechanism of Action

2-Fluoromethcathinone's primary mechanism of action is to induce the release of dopamine and norepinephrine from presynaptic neurons by interacting with their respective transporters (DAT and NET).[3] This leads to an increase in the extracellular concentrations of these neurotransmitters in the synaptic cleft, resulting in enhanced dopaminergic and noradrenergic signaling.





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Caption: Mechanism of action of **2-Fluoromethcathinone** (2-FMC).

Conclusion

This technical guide has provided a detailed overview of the chemical, pharmacological, and mechanistic aspects of **2-Fluoromethcathinone**. The information presented, including its CAS number, molecular formula, and quantitative pharmacological data, serves as a critical resource for the scientific community. The outlined experimental protocols for synthesis and bioassays offer a foundational framework for further research into this and related compounds. A clear understanding of the properties and actions of novel psychoactive substances like 2-FMC is essential for the advancement of pharmacology, toxicology, and the development of potential therapeutic interventions.

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